molecular formula C16H23NO B14922325 1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol

1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol

Cat. No.: B14922325
M. Wt: 245.36 g/mol
InChI Key: YQDZCQUVNRHELP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol is a chemical compound with a complex structure that includes a methylphenyl group attached to an octahydro-isoquinolinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reduction of a corresponding ketone or aldehyde, followed by cyclization and functional group modifications. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or hydroxyl groups.

Scientific Research Applications

1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-Octahydro-4a(2H)-naphthalenecarboxylic acid: A compound with a similar octahydro structure but different functional groups.

    (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene: Another compound with a related structure but distinct chemical properties.

Uniqueness

This detailed article provides a comprehensive overview of 1-(4-Methylphenyl)octahydro-4A(2H)-isoquinolinol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(4-methylphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

InChI

InChI=1S/C16H23NO/c1-12-5-7-13(8-6-12)15-14-4-2-3-9-16(14,18)10-11-17-15/h5-8,14-15,17-18H,2-4,9-11H2,1H3

InChI Key

YQDZCQUVNRHELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3CCCCC3(CCN2)O

Origin of Product

United States

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